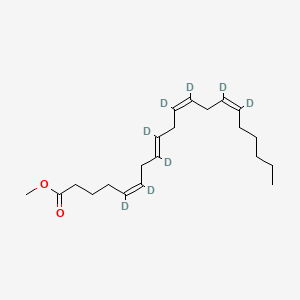

Arachidonic Acid-d8 methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

methyl (5Z,8E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13+,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D |

InChI Key |

OFIDNKMQBYGNIW-LFRSMXPISA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |

Origin of Product |

United States |

Applications of Arachidonic Acid D8 Methyl Ester in Mass Spectrometry Based Lipidomics and Metabolomics

Precision Quantification through Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision in quantitative analysis. Arachidonic acid-d8 methyl ester is widely employed as an internal standard in this methodology.

Internal Standard Methodology for Arachidonic Acid and its Esters

This compound serves as an ideal internal standard for the quantification of both arachidonic acid and its methyl ester by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). biomol.com The principle of this method lies in adding a known amount of the deuterated standard to a sample before processing. Since the deuterated and non-deuterated forms of the molecule have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. However, they can be distinguished by their mass-to-charge ratio in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined, correcting for any sample loss during preparation. This method offers superior isotopic purity and precision, ensuring high-resolution metabolic tracing with minimal background interference. pubcompare.ai

Quantitative Analysis of Free Fatty Acid Pools in Biological Matrices

The accurate measurement of free fatty acids (FFAs) in biological samples like plasma, tissues, and cells is crucial for understanding their roles in cellular energy, signaling, and various physiological and pathological states. mdpi.com this compound is instrumental in the quantitative analysis of free fatty acid pools. After extraction of total lipids from a biological matrix, the fatty acids are often converted to their methyl ester derivatives for analysis. By spiking the sample with a known quantity of this compound at the beginning of the extraction process, researchers can accurately quantify the levels of endogenous arachidonic acid and other fatty acids. biomol.com This approach has been used to determine the amounts of free fatty acids in various cell types, such as resident and activated rabbit alveolar macrophages, revealing changes in fatty acid profiles upon cell stimulation. nih.gov

Determination of Fatty Acyl Composition within Complex Lipids

Virtually all cellular arachidonic acid is esterified within membrane phospholipids (B1166683), and its presence is tightly regulated. biomol.com To determine the fatty acyl composition of complex lipids such as phospholipids and triglycerides, the lipids are first extracted and then subjected to transesterification. This process cleaves the fatty acyl chains from the glycerol (B35011) backbone and converts them into fatty acid methyl esters (FAMEs). This compound can be added as an internal standard during this process to accurately quantify the amount of arachidonic acid and other fatty acids present in the original complex lipids. nih.gov This methodology has been applied to study the phospholipid molecular species composition in various tissues, such as the developing fetal guinea pig brain.

Tracing Metabolic Fates and Fluxes of Exogenous this compound

The use of stable isotope-labeled compounds like this compound allows researchers to trace the metabolic fate of exogenously supplied molecules and to measure the rates of metabolic pathways, a technique known as metabolic flux analysis. pubcompare.ai

Elucidation of Polyunsaturated Fatty Acid (PUFA) Biosynthesis and Interconversion Pathways

Arachidonic acid is a key polyunsaturated fatty acid (PUFA) that serves as a precursor for a wide array of bioactive lipid mediators, including prostaglandins (B1171923), thromboxanes, and leukotrienes. biomol.comallergolyon.fr By introducing this compound into cell cultures or animal models, scientists can track its incorporation into various lipid species and its conversion into different metabolites. biomol.commedchemexpress.com This allows for the detailed elucidation of PUFA biosynthesis and interconversion pathways. For instance, studies have used labeled arachidonic acid to investigate its metabolism via the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, providing insights into the complex network of eicosanoid production. mdpi.comnih.govmdpi.com This approach helps in understanding how the metabolism of polyunsaturated fatty acids is regulated and how it is affected by various stimuli or disease states. nih.gov

Advanced Analytical Methodologies for this compound Research

The analysis of this compound and its metabolites requires robust and sensitive analytical methods, from initial sample handling to final detection.

Sample Preparation and Derivatization for Enhanced Detection

The first critical step in analysis is the efficient extraction of lipids from complex biological matrices such as plasma, tissues, or cells. nih.gov The classical methods developed by Folch and by Bligh and Dyer, which use a chloroform (B151607)/methanol (B129727) solvent system, are still considered gold standards for their ability to extract a broad range of lipid classes. nih.govmdpi.com These methods rely on creating a biphasic system where lipids partition into the non-polar chloroform layer, which is then collected for analysis.

For specific applications, modifications to these protocols may be employed. For instance, acidified Bligh and Dyer methods can improve the recovery of certain lipid classes. nih.gov For high-throughput analyses, liquid-liquid extractions using solvents like toluene (B28343) or solid-phase extraction (SPE) methods are often preferred as they can be more easily automated and may reduce matrix effects in subsequent LC-MS analysis. researchgate.netwiley.com The choice of extraction protocol is critical and depends on the sample type and the specific lipid classes being targeted. nih.gov For example, a study comparing extraction methods for endocannabinoids from plasma and aortic tissue found that a liquid-liquid extraction with toluene yielded the highest recovery and lowest ion suppression. wiley.com

Table 2: Comparison of Common Lipid Extraction Methods

This table is interactive. Click on the headers to sort.

| Method | Typical Solvents | Best Suited For | Key Advantage | Reference |

|---|---|---|---|---|

| Folch | Chloroform / Methanol | Solid tissues | High efficiency for broad lipid classes | nih.gov |

| Bligh & Dyer | Chloroform / Methanol / Water | Biological fluids, smaller sample volumes | Rapid and efficient total lipid extraction | nih.govmdpi.com |

| Hexane / Isopropanol | n-Hexane / Isopropanol | Less polar lipids | Lower extraction of polar contaminants | nih.gov |

| Toluene LLE | Toluene | Endocannabinoids, hydrophobic molecules | High recovery, low ion suppression | researchgate.netwiley.com |

For analysis by Gas Chromatography (GC), fatty acids like arachidonic acid must be chemically derivatized to increase their volatility and thermal stability. researchgate.net The most common derivatization is the conversion of the carboxylic acid group to a fatty acid methyl ester (FAME).

Trimethylsilyldiazomethane (TMSD) has emerged as a preferred reagent for this methylation. researchgate.netemich.edulittlemsandsailing.com It is considered safer and more convenient than the highly toxic and explosive diazomethane, as it is more stable and commercially available in solution. littlemsandsailing.comwordpress.com The reaction with TMSD is typically performed at room temperature and gives a good yield of methyl esters for a wide range of fatty acids, including polyunsaturated fatty acids like arachidonic acid. researchgate.netlittlemsandsailing.com This method is reliable for routine analysis and can be automated, which improves reproducibility by ensuring that unstable derivatives are analyzed immediately after preparation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Fatty Acid Methyl Ester Analysis

GC-MS is a powerful technique for the separation and quantification of FAMEs. nih.govresearchgate.net When coupled with the use of deuterated internal standards like this compound, it provides high sensitivity and accuracy. nih.govshimadzu.com The gas chromatograph separates the different FAMEs based on their boiling points and polarity, while the mass spectrometer detects and quantifies them.

For complex biological samples, operating the mass spectrometer in selected ion monitoring (SIM) mode significantly enhances sensitivity and selectivity. nih.govnih.gov In SIM mode, the instrument is set to detect only specific mass-to-charge ratio (m/z) ions that are characteristic of the analyte of interest. For this compound, the instrument would monitor for its unique molecular ion and fragment ions, distinguishing it from the endogenous, non-deuterated form and other co-eluting compounds. This targeted approach allows for precise quantification even at very low concentrations, making it ideal for the detailed metabolic and kinetic studies described above. nih.govchromatographyonline.com

Negative Chemical Ionization (NCI) and Electron Ionization (EI) Approaches

Electron Ionization (EI) is a widely used "hard" ionization technique in GC-MS that generates reproducible mass spectra, which are valuable for library matching and compound identification. jeol.com For fatty acid methyl esters, EI can produce diagnostic fragment ions that aid in their identification. nih.gov In the context of this compound, EI-GC-MS would be used to confirm its structure and differentiate it from the unlabeled form by the mass shift of +8 Da in the molecular ion and key fragments. One study on fatty acid analysis in a high-yield strain of Mortierella alpina utilized GC-MS with an EI source at 70 eV to identify and quantify various FAMEs, including arachidonic acid methyl ester. chempap.org While this study did not use the deuterated form, the principles of EI fragmentation would apply directly to this compound, with the deuterium (B1214612) labels providing a clear mass signature.

Negative Chemical Ionization (NCI) is a "soft" ionization technique that is particularly sensitive for electronegative compounds. To enhance sensitivity in NCI, fatty acids are often derivatized with an electron-capturing group, such as a pentafluorobenzyl (PFB) ester. mdpi.com This approach, known as electron capture negative chemical ionization (ECNCI), can achieve sub-picomole detection levels. mdpi.com Although the provided information focuses on the PFB ester of the free acid, a similar derivatization strategy could be applied to the hydrolyzed deuterated methyl ester or the analysis could be adapted for the methyl ester itself, depending on the specific instrumentation and experimental goals. The high sensitivity of NCI makes it a powerful tool for quantifying low-abundance species, where this compound would serve as an ideal internal standard.

| Ionization Technique | Key Characteristics for this compound Analysis |

| Electron Ionization (EI) | - Hard ionization, produces extensive fragmentation. - Creates reproducible mass spectra for library matching. - The +8 Da mass shift in the molecular ion and fragments clearly distinguishes it from the unlabeled form. |

| Negative Chemical Ionization (NCI) | - Soft ionization, highly sensitive for electronegative compounds. - Often requires derivatization (e.g., to a PFB ester) to enhance electron capture. - Ideal for trace-level quantification using the deuterated standard. |

High-Resolution GC-MS for Isotopologue Profiling and Isomer Differentiation

High-resolution GC-MS provides highly accurate mass measurements, enabling the fine differentiation of molecules with very similar masses. This capability is crucial for distinguishing between isomers and for detailed isotopologue profiling. In the analysis of FAMEs, high-resolution capillary columns are employed to separate complex mixtures, including positional and geometric (cis/trans) isomers. restek.com

When analyzing samples containing this compound, high-resolution GC-MS can precisely determine the mass of the intact molecule and its fragments, confirming the incorporation of eight deuterium atoms. This is essential for metabolic studies where the labeled arachidonic acid is introduced to trace its conversion into various eicosanoids. The high mass accuracy allows for the confident identification of deuterated products by distinguishing them from other co-eluting species. Furthermore, the chromatographic separation on specialized capillary columns can resolve different isomers of arachidonic acid and its metabolites, with the mass spectrometer confirming their isotopic composition. restek.comuib.no

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) for Complex Mixtures

For exceedingly complex biological samples, comprehensive two-dimensional gas chromatography (GC×GC-MS) offers a significant enhancement in separation power. gcms.cz In this technique, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column before entering the mass spectrometer. This results in a structured two-dimensional chromatogram with greatly increased peak capacity, allowing for the resolution of compounds that would co-elute in a one-dimensional separation. gcms.cz

The analysis of FAMEs in food or biological samples is a prime application for GC×GC-MS due to the large number of isomers present. gcms.cz When using this compound as an internal standard or tracer in such complex matrices, GC×GC-MS can effectively separate the labeled compound and its metabolites from the myriad of other endogenous lipids. This enhanced separation minimizes matrix effects and interference, leading to more accurate quantification and identification of trace-level deuterated species. The combination of the two-dimensional retention data and the mass spectral information provides a very high degree of confidence in compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Lipid Species

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful platform for the analysis of a wide range of lipids, including those that are not amenable to GC-MS due to low volatility or thermal instability. This compound is frequently used as an internal standard in LC-MS-based lipidomics. biomol.com

Hydrophilic Interaction Liquid Chromatography Coupled with Ion Mobility-Mass Spectrometry (HILIC-IM-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, making it well-suited for the analysis of polar compounds. nih.govmdpi.com When coupled with Ion Mobility-Mass Spectrometry (IM-MS), an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase is introduced. nih.gov This multidimensional approach (HILIC-IM-MS) is particularly powerful for lipidomics, as it can separate lipid classes based on the polarity of their headgroups (HILIC) and then further separate isomers based on their collisional cross-section (IM). nih.gov

While direct studies on this compound using HILIC-IM-MS were not found, the technique has been successfully applied to the broad profiling of lipids and metabolites. nih.govnih.gov In such a setup, this compound could be used as an internal standard. Its elution behavior in HILIC would be primarily determined by the methyl ester group, while its drift time in the ion mobility cell would be very similar to its unlabeled counterpart. The combination of retention time, drift time, and accurate mass would provide extremely high confidence in its identification and quantification within complex lipid extracts.

Ultra-High Resolution Mass Spectrometry for Resolving Isotopic Variants

Ultra-high resolution mass spectrometry, often achieved with instruments like the Orbitrap, is capable of resolving species with extremely small mass differences. This is particularly relevant for stable isotope labeling studies, where it is necessary to distinguish between the incorporation of deuterium (²H) and the natural abundance of carbon-13 (¹³C). thermofisher.com

In experiments using D₂O to label lipids, for example, ultra-high resolution at the MS/MS level (up to 500,000 FWHM) can baseline-separate the isotopic peaks corresponding to deuterium incorporation from those arising from natural ¹³C abundance. thermofisher.com This capability is directly applicable to studies involving this compound. When this standard is used for quantification, its distinct mass-to-charge ratio is easily resolved from the unlabeled arachidonic acid methyl ester. In metabolic tracing experiments, the high resolution allows for the unambiguous identification and quantification of metabolites that have incorporated the deuterium atoms, providing clear insights into metabolic pathways without interference from ¹³C isotopologues.

| Mass Spectrometry Technique | Key Advantage for this compound | Research Application Example |

| HILIC-IM-MS | Multi-dimensional separation (polarity, shape, m/z) | Lipidomics profiling, separating lipid classes and isomers. nih.gov |

| Ultra-High Resolution MS | Baseline resolution of isotopic peaks (e.g., ²H vs. ¹³C) | Accurate quantification in stable isotope labeling experiments. thermofisher.com |

Chromatographic Considerations for Deuterium-Labeled Compounds (e.g., Retention Time Shifts)

A well-documented phenomenon in chromatography is the "isotope effect," where deuterated compounds exhibit slightly different retention times compared to their non-deuterated (protium) analogs. bohrium.com This effect is observed in both gas and liquid chromatography.

In gas chromatography, molecules labeled with deuterium generally elute slightly earlier than their protium (B1232500) counterparts from most stationary phases. bohrium.com This can lead to a measurable retention time shift. For example, in the analysis of FAMEs, concentration-related shifts are a known issue, and the presence of an isotopic shift adds another layer of complexity that must be accounted for in automated peak identification. bohrium.com

In reversed-phase liquid chromatography (RPLC), deuterated compounds also typically elute earlier than their non-deuterated forms, although the magnitude of the shift can depend on the number of deuterium atoms and the specific chromatographic conditions. While often small, this retention time shift must be considered when developing quantitative methods, as the labeled internal standard may not perfectly co-elute with the analyte. For accurate quantification using LC-MS/MS, the integration windows for the selected reaction monitoring (SRM) transitions of both the analyte and the deuterated standard must be set appropriately to account for any separation. PubChem data for Arachidonic Acid-d8 (the free acid) shows a retention time of 17.4 minutes on a C18 column under specific LC-MS conditions, highlighting the type of data needed for method development. nih.gov

Computational Strategies for Isotopic Data Processing and Interpretation

The use of isotopically labeled internal standards like this compound necessitates sophisticated computational approaches to accurately process and interpret the complex data generated by mass spectrometers. These strategies are critical for distinguishing the labeled standard from the endogenous analyte and for correcting for naturally occurring isotopes, ensuring the reliability of quantitative results.

Algorithmic Correction for Natural Isotopic Abundance Contributions

Mass spectrometry data from stable isotope labeling experiments is complicated by the natural abundance of heavy isotopes, such as ¹³C, ¹⁵N, and ¹⁸O. semanticscholar.org This natural isotopic distribution can interfere with the accurate measurement of the isotopically labeled standard and the corresponding unlabeled analyte. To address this, various algorithms have been developed to computationally correct for these natural abundance contributions.

The core principle of these algorithms involves the use of matrix calculations to deconvolve the measured mass spectra. nih.gov The isotopic distribution of a molecule is predicted based on its elemental formula and the known natural abundance of its constituent isotopes. nih.gov This theoretical distribution is then used to create a correction matrix, which is applied to the raw experimental data to subtract the contribution of naturally occurring heavy isotopes. semanticscholar.orgresearchgate.net This process effectively isolates the signal originating from the isotopically labeled standard, such as this compound, from the signal of the natural analyte.

Several software tools and packages implement these correction algorithms. For instance, PolyMID is a tool that can correct for the influence of naturally occurring heavy isotopes in stable-isotope tracing data from both low- and high-resolution mass spectrometers. semanticscholar.org Another example is the Python-based tool, Corna, which provides a platform for natural abundance correction in various stable isotope labeling experiments. biorxiv.org PICor is another Python-based tool that calculates the theoretical isotopologue distribution based on the chemical composition of the target compound and applies a correction. nih.gov These algorithmic approaches are fundamental for achieving accurate quantification in mass spectrometry-based lipidomics and metabolomics.

To illustrate the effect of isotopic correction, consider a hypothetical analysis of a lipid where a deuterated standard is used. The raw data would show a cluster of peaks for both the unlabeled analyte and the standard, with contributions from natural ¹³C isotopes. After algorithmic correction, the distinct isotopic profiles of the analyte and the standard become clear.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) Before and After Natural Abundance Correction

| Mass Isotopologue | Relative Abundance (Raw Data) | Relative Abundance (Corrected Data) |

| M+0 (Analyte) | 85.0% | 90.0% |

| M+1 (Analyte + ¹³C₁) | 10.0% | 5.0% |

| M+2 (Analyte + ¹³C₂) | 5.0% | 5.0% |

| M+8 (Standard) | 90.0% | 95.0% |

| M+9 (Standard + ¹³C₁) | 8.0% | 4.0% |

| M+10 (Standard + ¹³C₂) | 2.0% | 1.0% |

Software Development for Dual-Isotope Labeling Data Deconvolution and Annotation

The analysis of experiments employing isotopically labeled compounds is further facilitated by specialized software designed for data deconvolution and annotation. Deconvolution, in this context, refers to the process of identifying and separating the isotopic patterns of different species within a complex mass spectrum. github.io This is particularly crucial in dual-isotope labeling experiments, where two different isotopes may be used simultaneously.

Software packages like DeconTools and its successor Decon2LS are designed to detect features in mass spectrometry data based on the isotopic signatures of the expected compounds. github.ionih.gov These tools employ algorithms for noise reduction, peak detection, and prediction of theoretical isotopic envelopes to accurately identify and quantify the different isotopic species present in a sample. github.io For more complex datasets, such as those from studies of protein assemblies or polydisperse ensembles, tools like UniDec, which uses a Bayesian deconvolution algorithm, have been developed.

The development of open-source software has been particularly valuable, allowing for the creation of customized data processing workflows. nih.gov For instance, the integration of correction algorithms with peak integration software can significantly reduce the time required for data analysis. biorxiv.org Modern software often includes visualization tools that aid in the inspection and verification of the deconvolution results. nih.gov

The output of such software typically includes a list of identified features with their corresponding masses, retention times, and abundances. This information is then used for the downstream statistical analysis and biological interpretation of the lipidomics or metabolomics data.

Table 2: Example Output from a Deconvolution Software for a Lipidomics Experiment

| Feature ID | m/z | Retention Time (min) | Charge | Abundance | Annotation |

| 1 | 304.24 | 12.5 | 1 | 1.5e6 | Arachidonic acid |

| 2 | 318.27 | 12.5 | 1 | 5.0e6 | Arachidonic acid methyl ester |

| 3 | 326.32 | 12.5 | 1 | 2.0e7 | This compound |

| 4 | 330.22 | 14.2 | 1 | 8.9e5 | Eicosapentaenoic acid |

| 5 | 344.25 | 14.2 | 1 | 2.5e6 | Eicosapentaenoic acid methyl ester |

Research Applications of Arachidonic Acid D8 Methyl Ester in Biological Systems Investigations

Dissecting Eicosanoid Metabolic Pathways with Deuterated Arachidonic Acid

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in inflammation, immunity, and cardiovascular function. The use of deuterated arachidonic acid, such as arachidonic acid-d8 methyl ester, has been instrumental in unraveling the intricacies of their synthesis.

Tracing Precursor Incorporation into Cyclooxygenase (COX) and Lipoxygenase (LOX) Products

Arachidonic acid is the precursor to a diverse array of eicosanoids through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govmdpi.com The COX pathway produces prostaglandins (B1171923) and thromboxanes, while the LOX pathway generates leukotrienes and lipoxins. nih.govresearchgate.net By introducing this compound into cellular or in vivo systems, researchers can track the incorporation of the deuterated label into these downstream products using techniques like gas chromatography-mass spectrometry (GC-MS). usda.gov

This stable isotope tracing approach allows for precise quantification of the flux through these competing pathways under various physiological and pathological conditions. For instance, studies have utilized deuterated arachidonic acid to investigate how dietary supplementation with arachidonic acid affects its conversion to various metabolites. usda.gov This methodology helps to understand the regulation of eicosanoid synthesis and identify potential targets for therapeutic intervention in inflammatory diseases. nih.gov

Investigating Enzyme-Specific Stereochemistry and Hydrogen Abstraction in Eicosanoid Synthesis

The enzymatic conversion of arachidonic acid to eicosanoids involves highly specific chemical reactions, including the stereospecific abstraction of hydrogen atoms. The use of arachidonic acid deuterated at specific positions, such as the bis-allylic carbons (C7, C10, C13), provides a unique probe to study these mechanisms. nih.gov

Deuteration at these sites can lead to a kinetic isotope effect, where the heavier deuterium (B1214612) atom slows down the rate of bond cleavage by enzymes like COX and LOX. nih.govnih.gov By comparing the reaction rates and product profiles of deuterated versus non-deuterated arachidonic acid, researchers can gain insights into the rate-limiting steps and the precise sites of enzymatic action. For example, studies have shown that deuteration at the C13 position significantly impacts the kinetic parameters of COX-2 and 15-LOX-2, while deuteration at the C7 and C10 positions affects the activity of 5-LOX. mdpi.comnih.gov This level of detail is crucial for understanding the fundamental biochemistry of eicosanoid synthesis and for designing specific enzyme inhibitors.

Studies on Fatty Acid Desaturation and Elongation Pathways in Cellular Models

Beyond eicosanoid synthesis, arachidonic acid itself is a product of a series of desaturation and elongation reactions starting from the essential fatty acid linoleic acid. nih.gov Deuterated fatty acids, including precursors to arachidonic acid-d8, are invaluable in studying the enzymes involved in this biosynthetic pathway.

Characterization of Delta-6 and Delta-8 Desaturase Activities Using Deuterated Substrates

Delta-6 desaturase (FADS2) and delta-8 desaturase are key enzymes in the conversion of linoleic acid to arachidonic acid. nih.govnih.gov These enzymes introduce double bonds at specific positions in the fatty acid chain. The activity of these desaturases can be assessed by providing cells with a deuterated substrate, such as deuterated linoleic acid, and then measuring the appearance of the deuterated product.

For instance, studies have used deuterated 11,14,17-eicosatrienoic acid (20:3-d8) to detect and quantify delta-8 desaturation in vivo. nih.gov The presence of deuterated metabolites like 20:4n-3-d6 confirmed the activity of this alternative pathway. nih.gov Similarly, the efficiency of delta-6 desaturase can be studied by monitoring the conversion of a deuterated precursor. nih.govhealthmatters.io This approach allows for the characterization of enzyme kinetics and the investigation of factors that regulate their activity, such as dietary fatty acid composition. usda.gov

| Enzyme | Deuterated Substrate Example | Key Finding | Reference |

| Delta-8 Desaturase | 11,14,17-eicosatrienoic acid (20:3-d8) | Provided the first clear in vivo evidence of delta-8 desaturation in mouse liver. | nih.gov |

| Delta-6 Desaturase | Deuterated linoleic acid | Dietary arachidonic acid supplementation was found to lower the concentration of deuterated arachidonic acid produced via this pathway. | usda.gov |

Assessment of Fatty Acid Chain Elongation Efficiencies

The synthesis of long-chain polyunsaturated fatty acids also involves a series of elongation steps, where the fatty acid chain is extended by two carbons. nih.govyoutube.com These reactions are catalyzed by a family of enzymes known as elongases. The efficiency of these elongation steps can be evaluated using deuterated fatty acid precursors.

Functional Investigations of Arachidonic Acid Metabolism in Cellular Physiology

The metabolites of arachidonic acid are potent signaling molecules that regulate a vast array of cellular processes. nih.govnih.gov this compound can be used as a tracer to explore the functional consequences of arachidonic acid metabolism in various physiological contexts.

Tracking Exogenous this compound Incorporation into Cellular Lipid Pools

The stable isotope-labeled compound, this compound, serves as a powerful tool for tracing the metabolic fate of exogenous arachidonic acid within cellular systems. biomol.com By introducing this deuterated analogue into cell cultures, researchers can accurately track its incorporation into various lipid classes using mass spectrometry-based lipidomics. The mass shift conferred by the deuterium atoms allows for the clear differentiation of the exogenously supplied fatty acid from the endogenous, unlabeled pool. nih.govbiorxiv.org

A significant application of this technique is in dual-isotope labeling experiments, which enhance the confidence of lipid identification. In studies investigating the role of arachidonic acid in ferroptosis, a form of iron-dependent cell death, researchers used a mixture of two different deuterated arachidonic acids (d₅-AA and d₁₁-AA). nih.govacs.org This method results in a unique "doublet" or "triplet" peak in the mass spectra for lipids that have incorporated the labeled fatty acids, making them easier to identify and distinguish from the complex background of endogenous lipids. acs.orgacs.orgbiorxiv.org

In one such study using HT-1080 fibrosarcoma cells, deuterated arachidonic acid was found to be incorporated into several major lipid classes. The findings indicated that the primary destination for the exogenous arachidonic acid was triglyceride (TG) storage, followed by incorporation into various phospholipids (B1166683). biorxiv.orgacs.orgnih.gov This demonstrates the utility of deuterated tracers in elucidating the preferential pathways for fatty acid uptake and storage within a cell.

| Lipid Class | Incorporation Level | Biological Role |

|---|---|---|

| Triglycerides (TG) | Predominant | Energy storage, fatty acid reservoir |

| Phosphatidylethanolamine (PE) | Observed | Membrane structure, cell signaling |

| Phosphatidylcholine (PC) | Observed | Major membrane component, cell signaling |

| Phosphatidylinositol (PI) | Observed | Cell signaling (precursor to PIPs) |

| Diacylglycerol (DG) | Observed | Second messenger, precursor for TG and phospholipids |

Data synthesized from findings where deuterated arachidonic acid was traced into various lipid pools in HT-1080 cells. nih.govacs.orgnih.gov

Understanding Lipid-Dependent Cellular Processes (e.g., Signaling, Homeostasis)

Arachidonic acid is a critical precursor to a class of signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. lipidmaps.org These molecules are potent mediators of inflammation and other cellular signals. Deuterated versions of arachidonic acid are invaluable for studying the dynamics of these pathways. By supplying cells with a labeled precursor, researchers can trace its conversion into various eicosanoids, providing insights into the regulation of inflammatory responses.

Studies have shown that using arachidonic acid isotopologues deuterated at specific bis-allylic positions can modulate the activity of key enzymes in the eicosanoid synthesis cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov This approach not only allows for tracing but also for subtly influencing these signaling pathways, helping to delineate the specific roles of different eicosanoids. nih.gov

Furthermore, deuterated arachidonic acid is instrumental in investigating lipid-dependent cell death pathways like ferroptosis. Ferroptosis is characterized by iron-dependent lipid peroxidation. biorxiv.orgacs.org Research has shown that treating cells with arachidonic acid can sensitize them to ferroptotic death. acs.orgacs.orgbiorxiv.org By using deuterated arachidonic acid in the presence of a ferroptosis-inducing agent (e.g., RSL3), scientists can observe changes in the incorporation and subsequent oxidation of this specific fatty acid, confirming the central role of polyunsaturated fatty acid peroxidation in the cell death process. acs.orgacs.orgnih.gov

Role of Deuterated Fatty Acids in Modulating Cellular Stress Responses

Deuterated polyunsaturated fatty acids (D-PUFAs) have emerged as a novel strategy to protect cells from oxidative stress. The mechanism relies on the kinetic isotope effect: the carbon-deuterium bond is stronger than the carbon-hydrogen bond at the bis-allylic positions of PUFAs, which are particularly susceptible to oxidation. nih.govwikipedia.org This reinforcement makes the fatty acid more resistant to abstraction of a hydrogen (or deuterium) atom, which is the initiating step in the chain reaction of lipid peroxidation. biorxiv.orgwikipedia.org

This protective effect has been demonstrated in various models. In Caenorhabditis elegans, a diet supplemented with deuterated PUFAs was shown to reduce the accumulation of lipid peroxides, decrease reactive oxygen species (ROS), and significantly extend the lifespan of the worms under both normal and oxidative stress conditions. nih.gov

In mammalian systems, D-PUFAs have been shown to protect cultured cells from oxidative stress-induced death. nih.gov Moreover, in a mouse model of Alzheimer's disease, a condition associated with significant oxidative stress in the brain, a diet enriched with D-PUFAs led to reduced levels of lipid peroxidation products in brain tissue. nih.gov Similarly, in a mouse model of acute lung injury induced by lipopolysaccharide (LPS), dietary supplementation with deuterated arachidonic acid resulted in its successful incorporation into tissues and significantly reduced the adverse effects of the inflammatory challenge on lung structure. nih.gov These findings highlight the potential of deuterated fatty acids to modulate cellular stress responses by directly mitigating lipid peroxidation. nih.govnih.gov

Quantitative Metabolomics and Lipidomics in Non-Human Biological Models

Differential Lipid Quantification in Cell Culture and Organoid Systems

Stable isotope-labeled standards, such as this compound, are fundamental to achieving accurate and reproducible quantification in lipidomics. biomol.com In mass spectrometry, these labeled compounds are used as internal standards. biomol.com When added to a biological sample at a known concentration before extraction and analysis, they co-elute with their unlabeled, endogenous counterparts. By comparing the signal intensity of the endogenous lipid to the known amount of the deuterated standard, precise quantification can be achieved, correcting for variations in sample recovery and instrument response. lipidmaps.org

This quantitative approach is critical for studying dynamic changes in lipid metabolism in cell culture models. For instance, in the previously mentioned ferroptosis studies, researchers were able to quantify changes in the levels of specific deuterated arachidonic acid-containing lipids in the presence and absence of a ferroptosis inducer. nih.govnih.gov They observed that while the abundances of non-oxidized deuterated lipids decreased in treated cells, the levels of oxidized deuterated lipids increased, providing quantitative evidence for the role of lipid peroxidation in this process. biorxiv.orgacs.org

In vitro enzymatic assays also benefit from these tools. The kinetic parameters (Kₘ and Vₘₐₓ) of enzymes like COX-2 and 5-LOX, which metabolize arachidonic acid, have been determined using a library of variably deuterated arachidonic acid derivatives. nih.gov This allows for a quantitative understanding of how isotopic reinforcement affects enzyme-substrate interactions, paving the way for modulating eicosanoid synthesis. nih.gov While many foundational studies use cell cultures, these quantitative methods are directly translatable to more complex three-dimensional organoid systems, allowing for the investigation of lipid metabolism in a more tissue-like context.

In Vivo Lipid Turnover Rate Determination in Animal Models using Deuterated Water (D2O) or Precursors

Determining the rate at which lipids are synthesized, broken down, and replaced—their turnover rate—is crucial for understanding metabolic dynamics in a whole-organism context. This can be achieved in animal models using stable isotope labeling with precursors like deuterated water (D₂O) or deuterated fatty acids. nih.govnih.gov

When animals are given D₂O to drink, the deuterium is incorporated into newly synthesized molecules, including fatty acids and cholesterol. nih.govphysiology.org By measuring the rate of deuterium incorporation into specific lipids over time using mass spectrometry, researchers can calculate their fractional synthesis rates and half-lives. nih.gov Studies in rats using D₂O have revealed significant differences in lipid turnover between tissues, with liver lipids exhibiting a much faster turnover (half-lives of ≤ 4 days) compared to lipids in nervous tissues like the brain and spinal cord (half-lives ranging from 5 to 28 days). nih.gov

A recent untargeted lipidomics study in mice administered D₂O provided a comprehensive view of lipid turnover across 13 different organs. researchgate.netnih.gov The results showed the highest rates of lipid synthesis (and thus deuterium incorporation) in the liver, plasma, and lung, while the brain and heart exhibited much lower turnover rates. researchgate.netnih.gov This approach allows for the simultaneous measurement of turnover for hundreds of individual lipid species, offering a system-wide perspective on lipid homeostasis. researchgate.net

Alternatively, providing a specific deuterated precursor, such as deuterated arachidonic acid, in the diet allows for tracking the fate and turnover of that particular fatty acid and its downstream metabolites within various tissues in vivo. nih.gov

| Organ/Tissue | Observed Deuteration Level (Turnover Rate) |

|---|---|

| Liver | High |

| Plasma | High |

| Lung | High |

| Kidney | Intermediate |

| Spleen | Intermediate |

| Heart | Low |

| Brain | Low |

This table summarizes qualitative findings from untargeted lipidomics studies in mice, indicating the relative rate of new lipid synthesis across different organs as measured by deuterium incorporation from D₂O. researchgate.netnih.gov

Synthetic Methodologies for Deuterated Fatty Acid Methyl Esters in Research

Stereoselective and Regioselective Deuteration Strategies for Polyunsaturated Fatty Acids

The synthesis of deuterated polyunsaturated fatty acids (PUFAs) employs strategies that control the specific location (regioselectivity) and three-dimensional orientation (stereoselectivity) of deuterium (B1214612) atoms. One prominent strategy involves the site-selective reinforcement of PUFAs at their bis-allylic positions—the carbons situated between two double bonds. researchgate.net These sites are particularly susceptible to hydrogen abstraction, which is the rate-limiting step in lipid peroxidation, a process implicated in cellular damage and various diseases. nih.govnih.gov By replacing hydrogen with deuterium at these vulnerable sites, the C-D bond becomes significantly stronger than the C-H bond due to the kinetic isotope effect, thereby slowing down the oxidation process. frontiersin.org This method is a key approach in creating "reinforced lipids" to protect against oxidative stress. nih.govwikipedia.org

However, the synthesis of Arachidonic Acid-d8 follows a different regioselective strategy. In this specific isotopologue, the deuterium atoms are not at the bis-allylic positions but are located directly on the carbons of the four double bonds. nih.gov The IUPAC name, (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid, confirms that eight deuterium atoms replace hydrogens at the C5, C6, C8, C9, C11, C12, C14, and C15 positions. nih.gov

The synthesis to achieve this specific deuteration pattern with the correct cis (Z) stereochemistry for all double bonds builds upon established methods for synthesizing arachidonic acid itself. nih.gov A common approach involves the use of a tetraalkyne intermediate, which contains four triple bonds at the positions where double bonds are desired. This intermediate is then reduced using deuterium gas (D2) in the presence of a Lindlar catalyst. The Lindlar catalyst is crucial for stereoselectivity, as it facilitates the syn-addition of deuterium across the triple bonds, reliably producing the required cis configuration for the resulting double bonds. nih.gov

Efficient Chemical Synthesis of Deuterated Methyl Ester Derivatives

Once the deuterated fatty acid, Arachidonic Acid-d8, is synthesized, it is converted into its methyl ester derivative. This derivatization is essential for many analytical applications, especially for gas chromatography (GC). Fatty acids in their free form are highly polar due to the carboxylic acid group, which can lead to poor chromatographic performance and adsorption issues. sigmaaldrich.com Converting them to fatty acid methyl esters (FAMEs) neutralizes this polarity, making the molecules more volatile and amenable to GC analysis. sigmaaldrich.com

The chemical synthesis of Arachidonic Acid-d8 methyl ester from the corresponding deuterated free fatty acid is typically achieved through esterification. A widely used and efficient method involves reacting the fatty acid with methanol (B129727) in the presence of a catalyst. sigmaaldrich.comnih.gov

Common esterification catalysts include:

Boron trichloride (B1173362) (BCl₃): A 12-14% solution of BCl₃ in methanol is a highly effective reagent that drives the reaction to completion quickly. The catalyst works by protonating an oxygen of the carboxyl group, making it more reactive towards the alcohol. sigmaaldrich.com

Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl) dissolved in methanol are also common. nih.gov

The general reaction involves heating the deuterated arachidonic acid with the methanol/catalyst solution, often under reflux, to produce the methyl ester and water. youtube.com The resulting this compound is then extracted from the reaction mixture using a nonpolar solvent. nih.govyoutube.com This final product is a stable, well-characterized molecule suitable for use as an internal standard in quantitative mass spectrometry.

Purity Assessment and Isotopic Enrichment Verification of Synthesized Standards

The utility of a deuterated standard like this compound is entirely dependent on its purity. Therefore, rigorous quality control is performed to assess both its chemical purity and its isotopic enrichment. tandfonline.comavantiresearch.com

Chemical Purity Assessment The chemical purity, which refers to the percentage of the desired compound free from other chemical contaminants, is typically determined using chromatographic techniques.

| Analytical Technique | Purpose in Purity Assessment |

| Gas Chromatography (GC) | Separates volatile compounds. When coupled with a Flame Ionization Detector (GC-FID), it quantifies the FAME relative to any non-deuterated or other lipid impurities. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on polarity. HPLC with a UV detector can be used to determine the purity of FAMEs in a sample. researchgate.net |

Isotopic Enrichment and Structural Integrity Verification This step confirms that the molecule has the correct number of deuterium atoms and that they are in the correct positions. This is crucial because the presence of unlabeled or partially labeled molecules can interfere with quantitative analysis. tandfonline.comrsc.org

| Analytical Technique | Purpose in Isotopic Analysis | Research Findings |

| High-Resolution Mass Spectrometry (HR-MS) | Measures the mass-to-charge ratio with high precision, allowing for the determination of the isotopic distribution of the sample (e.g., the relative abundance of d8, d7, d6...d0 species). rsc.orgnih.gov | ESI-HRMS can rapidly determine isotopic purity with high sensitivity and low sample consumption, providing values that are in good agreement with certified standards. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. ¹H NMR is used to observe the disappearance of proton signals at the sites of deuteration. ²H NMR directly detects the deuterium signals, confirming their presence and location. nih.gov | ¹H NMR allows for the estimation of deuterium-labeled acid content by measuring the decrease in the integrated signal areas for the corresponding protons. Combining ¹H and ²H NMR can provide a more accurate determination of isotopic abundance than mass spectrometry or ¹H NMR alone. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the detection capabilities of MS. Chemical Ionization (CI) is often used as it provides clear molecular ion peaks, which are essential for determining the molecular weight of the deuterated FAMEs. nih.govnih.gov | GC-CIMS can effectively analyze the isotopic constituents of GC peaks, including those labeled with multiple deuterium atoms, with a high degree of sensitivity and reproducibility. nih.gov |

Isotopic enrichment is defined as the mole fraction of the heavy isotope at a specific site, expressed as a percentage. isotope.com For a product like this compound, a high isotopic enrichment (e.g., >98% atom % D) ensures that the vast majority of the molecules are the desired d8 species, making it a reliable standard for quantitative studies. nih.gov

Future Directions in Stable Isotope Resolved Lipid Research Utilizing Deuterated Arachidonic Acid Esters

Integration of Deuterated Lipidomics with Systems Biology Approaches

The integration of data from deuterated lipidomics studies with other "omics" data, such as genomics and proteomics, is a key future direction. nih.gov This systems biology approach allows for a more holistic understanding of the role of arachidonic acid and its metabolites in complex biological processes and diseases. By combining information on lipid turnover with changes in gene and protein expression, researchers can construct more comprehensive models of cellular function. The use of deuterated water (D₂O) in combination with untargeted lipidomics has already shown promise in measuring the turnover rate of numerous lipids simultaneously across different organs. nih.govmdpi.com

Development of Novel Mass Spectrometry Imaging Techniques for Spatiotemporal Lipid Tracing

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue sample. chalmers.se The development of novel MSI techniques with higher spatial resolution and sensitivity will enable more precise spatiotemporal tracing of deuterated lipids like Arachidonic Acid-d8 methyl ester. chalmers.semdpi.com This will provide unprecedented insights into the localized metabolism of arachidonic acid in specific cell types and subcellular compartments within a tissue, which is crucial for understanding diseases with heterogeneous pathologies like atherosclerosis. mdpi.com

High-Throughput Screening Platforms for Lipid Metabolism Modulators using Deuterated Probes

Deuterated probes such as this compound can be incorporated into high-throughput screening platforms to identify and characterize modulators of lipid metabolism. These platforms can be used to test large libraries of compounds for their ability to alter the synthesis, breakdown, or signaling functions of arachidonic acid and its derivatives. This approach has the potential to accelerate the discovery of new therapeutic agents for a wide range of diseases where arachidonic acid metabolism is dysregulated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.